5-(2-Thienyl)-3-isoxazolecarbonyl chloride
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Overview
Description
5-(2-Thienyl)-3-isoxazolecarbonyl chloride is an organic compound that features a thienyl group attached to an isoxazole ring, with a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thienyl)-3-isoxazolecarbonyl chloride typically involves the reaction of 5-(2-thienyl)-3-isoxazolecarboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The general reaction scheme is as follows:
5-(2-Thienyl)-3-isoxazolecarboxylic acid+Thionyl chloride→5-(2-Thienyl)-3-isoxazolecarbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-(2-thienyl)-3-isoxazolecarboxylic acid and hydrochloric acid.
Coupling Reactions: This compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Dichloromethane, tetrahydrofuran, toluene
Major Products Formed:
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
Thioesters: Formed from reactions with thiols
Scientific Research Applications
5-(2-Thienyl)-3-isoxazolecarbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(2-Thienyl)-3-isoxazolecarbonyl chloride is largely dependent on its reactivity as a carbonyl chloride. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is harnessed in the design of drugs and other bioactive compounds.
Comparison with Similar Compounds
5-(2-Thienyl)-3-isoxazolecarboxylic acid: The precursor to 5-(2-Thienyl)-3-isoxazolecarbonyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride.
5-(2-Thienyl)-3-isoxazolecarbonyl bromide: Similar structure but with a bromide group instead of chloride, which may exhibit different reactivity and applications.
Uniqueness: this compound is unique due to its combination of a thienyl group and an isoxazole ring, along with a highly reactive carbonyl chloride group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
5-thiophen-2-yl-1,2-oxazole-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-8(11)5-4-6(12-10-5)7-2-1-3-13-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRLTECXQKLWBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428248 |
Source
|
Record name | 5-(2-THIENYL)-3-ISOXAZOLECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88958-34-3 |
Source
|
Record name | 5-(2-THIENYL)-3-ISOXAZOLECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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